N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is synthesized and has been found to be highly effective with less toxicity .
Synthesis Analysis
The synthesis of this compound or similar compounds involves several steps. For instance, a method for synthesizing N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines from nitrile imines and Erlenmeyer thioazlactones has been reported . This strategy is based on a domino double 1,3-dipolar cycloaddition reaction of nitrile imines to Erlenmeyer thioazlactones, followed by the elimination of carbon monoxide and phenylmethanthiol from the initially formed cycloadducts .Scientific Research Applications
Organic Synthesis and Characterization
Researchers have focused on the efficient synthesis and characterization of compounds related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. For example, a study described an improved synthesis of related heterocyclic compounds via one-pot, three-component reactions in water, showcasing the operational simplicity and high yields of products, characterized by NMR and FT-IR spectral data (Khalafy, Etivand, & Khalillou, 2018). Another work employed DFT methods to investigate the regiosselective ethylation reaction of a similar compound, offering insights into its acid/base behavior and possible reaction paths (Batalha et al., 2019).
Antimicrobial and Antifungal Applications
Some derivatives have been synthesized and tested for their antimicrobial and antifungal activities. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown moderate to good antimicrobial efficacy against several bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobial agents (Qu et al., 2018).
Anticancer Activity
There's a significant interest in exploring the anticancer properties of these compounds. Research aimed at producing new derivatives and testing their anticancer effect against the breast cancer MCF-7 cell line demonstrated that some compounds exhibited strong anticancer activity, indicating the potential for these molecules in cancer therapy (Gaber et al., 2021).
Analgesic Activity
Investigations into the analgesic properties of derivatives have also been conducted. For example, a study on new pyrazoles and triazoles bearing a specific moiety reported on their preparation and analgesic activity, contributing to the understanding of the therapeutic potential of these compounds (Saad, Osman, & Moustafa, 2011).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-11-17-18-14(21-11)16-13(20)9-7-15-10-6-4-3-5-8(10)12(9)19/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSZQZRNWMRZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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